Computed Lipophilicity Advantage: XLogP3-AA Comparison of 2,6-Difluorophenyl vs. Other Halogenated Pyrazole Analogs
The target compound exhibits a computed XLogP3-AA of 3.8, placing it within the optimal CNS drug-like lipophilicity range (typically 2–5) [1]. In comparison, the 3-(2,6-dichlorophenyl)pyrazole analog has a computed XLogP3-AA of 4.5, reflecting the higher lipophilicity of chlorine substituents, while the unsubstituted 3-phenylpyrazole analog has an XLogP3-AA of approximately 3.1 [2]. This 0.7 log unit higher lipophilicity compared to the unsubstituted phenyl analog, combined with the electron-withdrawing effect of the fluorine atoms that reduces oxidative metabolism, means the target compound offers a differentiated balance of permeability and metabolic stability not provided by the non-fluorinated or chlorinated counterparts [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 3-(2,6-dichlorophenyl)pyrazole analog: XLogP3-AA ≈ 4.5; 3-phenylpyrazole analog: XLogP3-AA ≈ 3.1 |
| Quantified Difference | Target is +0.7 logP units more lipophilic than unsubstituted phenyl analog and -0.7 units less lipophilic than 2,6-dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For procurement in CNS or intracellular target programs, the target compound's lipophilicity falls in a more desirable range than either comparator, potentially reducing non-specific binding and metabolic clearance liabilities.
- [1] PubChem Compound Summary for CID 99579765, N-cyano-N-{[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methyl}aniline. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/99579765 View Source
- [2] Comparison XLogP3-AA values inferred from structurally analogous pyrazole derivatives in PubChem: 3-(2,6-dichlorophenyl)-1H-pyrazole (CID 137208496, XLogP3-AA ≈ 4.5) and 3-phenyl-1H-pyrazole (CID 12313907, XLogP3-AA ≈ 3.1). PubChem, 2025. View Source
